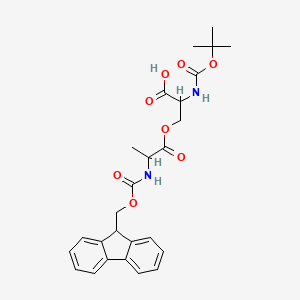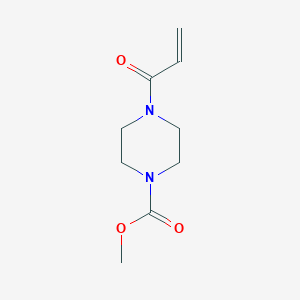
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine is an organic compound with the molecular formula C30H20Br4N2 and a molecular weight of 728.11 g/mol . This compound is characterized by the presence of four bromophenyl groups attached to a benzene-1,4-diamine core. It is a solid with a melting point of 280-284°C and a predicted boiling point of 708.4±60.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine can be synthesized through a multi-step process. The initial step involves the synthesis of benzene-1,4-diamine, which is then reacted with 4-bromobenzene groups . The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the proper attachment of the bromophenyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1,N4,N4-Tetrakis(4-pyridyl)benzene-1,4-diamine: This compound has pyridyl groups instead of bromophenyl groups and exhibits different reactivity and applications.
N1,N1,N4,N4-Tetrakis(4-iodophenyl)benzene-1,4-diamine:
Uniqueness
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. This makes it valuable in various research and industrial applications where such properties are desired.
Propriétés
Formule moléculaire |
C30H20Br4N2 |
|---|---|
Poids moléculaire |
728.1 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N-tetrakis(4-bromophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C30H20Br4N2/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H |
Clé InChI |
VBQLPFDITKJLJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)



![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)

![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
